2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzothiophene ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Bromination and Nitration: The pyrazole ring is then brominated and nitrated using bromine and nitric acid, respectively.
Acetylation: The brominated and nitrated pyrazole is acetylated using acetic anhydride.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through the cyclization of a suitable thioether precursor.
Coupling Reaction: The final step involves coupling the acetylated pyrazole with the benzothiophene ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the pyrazole and benzothiophene rings suggests it may have activity against certain diseases, such as cancer or inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the pyrazole and benzothiophene rings could engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[({4-bromo-3-amino-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups. The presence of both a nitro group and a bromine atom on the pyrazole ring, along with the benzothiophene ring, provides a unique set of chemical properties and reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C15H16BrN5O4S |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H16BrN5O4S/c1-7-12(16)14(21(24)25)19-20(7)6-10(22)18-15-11(13(17)23)8-4-2-3-5-9(8)26-15/h2-6H2,1H3,(H2,17,23)(H,18,22) |
InChI Key |
XQGAAVCUFGTODK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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